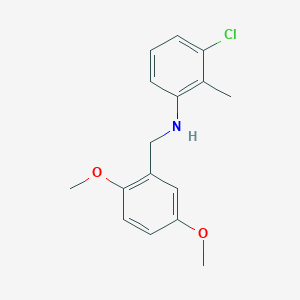![molecular formula C16H20N2O2 B5713676 N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide](/img/structure/B5713676.png)
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide, commonly known as CX-5461, is a small molecule inhibitor of RNA polymerase I transcription. It was first developed as a potential anticancer drug due to its ability to selectively target cancer cells that depend on high levels of ribosomal RNA (rRNA) synthesis for their survival. However, recent research has also shown that CX-5461 has potential therapeutic applications in various other diseases, including neurodegenerative disorders and viral infections.
Mécanisme D'action
CX-5461 inhibits RNA polymerase I transcription by binding to the DNA template and preventing the formation of the transcription initiation complex. This leads to a decrease in N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis and ribosome biogenesis, which in turn leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects
In addition to its anticancer effects, CX-5461 has also been shown to have potential therapeutic applications in various other diseases. For example, it has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease and Parkinson's disease. It has also been shown to have antiviral activity against several RNA viruses, including Zika virus and hepatitis C virus.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CX-5461 is its specificity for cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival. This makes it a promising candidate for the treatment of various types of cancer, while sparing normal cells. However, one of the main limitations of CX-5461 is its toxicity at high doses, which can limit its therapeutic potential.
Orientations Futures
There are several future directions for the research and development of CX-5461. One potential direction is the development of combination therapies that target multiple pathways involved in cancer cell survival. Another potential direction is the identification of biomarkers that can predict response to CX-5461 treatment. Finally, the development of more potent and less toxic derivatives of CX-5461 could further improve its therapeutic potential.
Méthodes De Synthèse
The synthesis of CX-5461 involves a series of chemical reactions that result in the formation of the final compound. The starting material for the synthesis is 2-chloro-5-nitrobenzoic acid, which is converted into the corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with N-methylmorpholine to form the corresponding N-methylmorpholide intermediate. This intermediate is then reacted with cyclohexyl isocyanate to form the cyclohexylidene derivative, which is finally converted into CX-5461 by reacting it with methylamine and sodium borohydride.
Applications De Recherche Scientifique
CX-5461 has been extensively studied in preclinical and clinical trials for its potential therapeutic applications. In cancer research, CX-5461 has been shown to selectively target cancer cells that depend on high levels of N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide synthesis for their survival, while sparing normal cells. This makes it a promising candidate for the treatment of various types of cancer, including hematological malignancies and solid tumors.
Propriétés
IUPAC Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O2/c1-17-16(20)14(12-8-4-2-5-9-12)18-15(19)13-10-6-3-7-11-13/h3,6-7,10-11H,2,4-5,8-9H2,1H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPMDYPQZJSAOLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C(=C1CCCCC1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-cyclohexylidene-2-(methylamino)-2-oxoethyl]benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(4-fluorophenyl)ethyl]-3-methyl-4-nitrobenzamide](/img/structure/B5713610.png)

![N'-[(3-cyclohexylpropanoyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5713619.png)


![1-[(4-fluoro-2-methoxyphenyl)sulfonyl]-4-methylpiperidine](/img/structure/B5713628.png)
![2-{[(cyclohexylamino)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5713630.png)
![N-[4-(butyrylamino)phenyl]-3-phenylacrylamide](/img/structure/B5713639.png)

![8-hydroxy-6-(4-hydroxyphenyl)-1,3-dimethyl-4H-cyclohepta[c]furan-4-one](/img/structure/B5713651.png)
![N,N,N'-trimethyl-N'-[3-(trifluoromethyl)benzyl]-1,2-ethanediamine](/img/structure/B5713658.png)
